

Comprehensive Technical Guide: 5-Substituted 8-Methoxyquinoline Derivatives

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Compound of Interest

Compound Name: (8-Methoxyquinolin-5-yl)methanamine

CAS No.: 886496-57-7

Cat. No.: B3294164

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Executive Summary

The 8-methoxyquinoline scaffold represents a lipophilic, metabolically stable isostere of 8-hydroxyquinoline. While the 8-hydroxy analogue acts primarily as a metal chelator, the 8-methoxy variant blocks the phenolic oxygen, altering the pharmacophore's solubility, membrane permeability, and mechanism of action. Functionalization at the C5 position is the primary vector for optimizing biological activity, serving as a "handle" for introducing diversity without disrupting the electronic properties of the pyridine nitrogen. This guide details the regioselective synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives.

Part 1: The Chemistry of C5 Functionalization Electronic Character and Regioselectivity

The quinoline ring system presents a unique challenge in electrophilic aromatic substitution (EAS). The nitrogen atom in the pyridine ring deactivates that ring toward electrophiles, especially in acidic media where protonation occurs (

). Consequently, electrophilic attack occurs on the carbocyclic (benzene) ring.

In 8-methoxyquinoline, the methoxy group at C8 is a strong electron-donating group (EDG) that directs incoming electrophiles to the ortho (C7) and para (C5) positions.

- **Steric Control:** The C7 position is sterically hindered by the adjacent methoxy group.
- **Electronic Control:** The C5 position is electronically activated and sterically accessible.
- **Result:** Electrophilic substitution (nitration, halogenation) occurs exclusively or predominantly at the C5 position. This high regioselectivity is a critical synthetic advantage, allowing for high-yield access to 5-substituted libraries without complex isomer separations.

Synthetic Pathways

The two primary routes to 5-substituted 8-methoxyquinolines are Direct Functionalization (Route A) and De Novo Ring Construction (Route B).

Route A: Direct Electrophilic Substitution (Standard)

This is the most efficient route for introducing nitro, halo, or formyl groups.

- **Precursor:** 8-Hydroxyquinoline is methylated ($\text{MeI}/\text{K}_2\text{CO}_3$) to yield 8-methoxyquinoline.
- **Nitration:** Reaction with $\text{HNO}_3/\text{H}_2\text{SO}_4$ yields 5-nitro-8-methoxyquinoline. The nitro group can be reduced (Fe/HCl or $\text{H}_2/\text{Pd-C}$) to the 5-amino derivative, a gateway for sulfonamides and amides.
- **Bromination:** Reaction with Br_2 in CHCl_3 or acetic acid yields 5-bromo-8-methoxyquinoline. This intermediate is pivotal for Palladium-catalyzed cross-couplings (Suzuki, Heck) to introduce aryl or alkyl groups at C5.

Route B: Skraup/Friedländer Synthesis (Specialized)

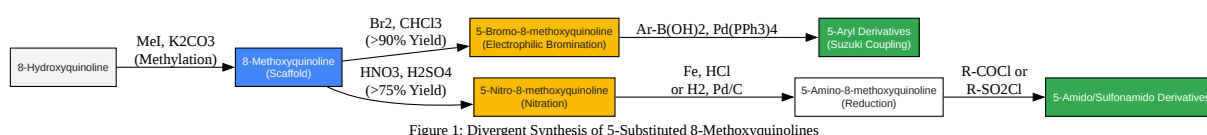
Used when the C5 substituent is sensitive to EAS conditions.

- **Starting Material:** 2-Methoxy-5-substituted aniline.[\[1\]](#)
- **Reaction:** Condensation with glycerol/sulfuric acid (Skraup) or

-unsaturated carbonyls.

- Regiochemistry: A meta-substituted aniline (3-substituted) would give a mixture of 5- and 7-isomers. However, starting with a 2-methoxy-5-X-aniline forces the cyclization to yield the 8-methoxy-5-X-quinoline exclusively.

Visualization of Synthetic Logic



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Part 2: Structure-Activity Relationships (SAR)[3]

The biological profile of 5-substituted 8-methoxyquinolines is defined by the interplay between the lipophilic 8-methoxy anchor and the variable C5 tail.

Anticancer Activity

Derivatives bearing sulfonamide or arylamino groups at C5 have shown potent antiproliferative effects.

- Mechanism: Unlike 8-hydroxyquinolines which often act via non-specific metal chelation/ROS generation, 8-methoxy derivatives often target specific proteins such as tubulin (inhibiting polymerization) or Topoisomerase II (via DNA intercalation).
- Key SAR Finding: The 8-methoxy group prevents the formation of neutral metal complexes, increasing the molecule's lifetime in plasma and altering its intracellular distribution. The C5 substituent dictates the binding affinity to the hydrophobic pocket of the target protein.
- Example: 8-Methoxyquinoline-5-sulfonamides have demonstrated IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines.

Antimicrobial & Antifungal Activity[4][5]

- 5-Nitro-8-methoxyquinoline: Exhibits broad-spectrum antibacterial activity, though generally less potent than the 8-hydroxy analogue.[2] The mechanism involves nitro-reduction to reactive intermediates that damage bacterial DNA.
- Lipophilicity: The 8-methoxy group significantly increases compared to the 8-hydroxy parent. This enhances penetration through the mycobacterial cell wall, making these derivatives interesting candidates for anti-tuberculosis research.

Neuroprotection (The "Masked" Chelator)

- Concept: In neurodegenerative diseases (Alzheimer's, Parkinson's), oxidative stress is driven by aberrant metal ions (Cu, Fe).
- Role of 8-Methoxy: 8-Methoxyquinolines cannot directly chelate metals. However, they are explored as pro-drugs. Metabolic O-demethylation in the brain can release the active 8-hydroxy chelator locally, potentially reducing systemic toxicity associated with direct administration of strong chelators.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline

Objective: Regioselective bromination at C5. Scale: 10 mmol.

- Preparation: Dissolve 8-methoxyquinoline (1.59 g, 10 mmol) in chloroform (20 mL) in a round-bottom flask wrapped in aluminum foil (protect from light).
- Addition: Add a solution of bromine (1.76 g, 11 mmol, 1.1 eq) in chloroform (5 mL) dropwise over 15 minutes at room temperature.
- Reaction: Stir the mixture at ambient temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 3:1).
- Workup:

- Wash the organic layer with 5% aqueous NaHCO_3 (3×20 mL) to remove HBr and unreacted bromine.
- Wash with 5% aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (sodium thiosulfate) to quench any residual oxidants.
- Dry over anhydrous Na_2SO_4 .
- Purification: Evaporate the solvent. Recrystallize the solid residue from ethanol or purify via silica gel flash chromatography (eluent: Hexane/EtOAc).
- Yield: Expected yield 90–95%. Product appears as a pale yellow solid.[3]

Protocol 2: Synthesis of 5-Nitro-8-methoxyquinoline

Objective: Electrophilic nitration.

- Preparation: Dissolve 8-methoxyquinoline (10 mmol) in concentrated sulfuric acid (5 mL) at 0°C (ice bath).
- Nitration: Add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature below 5°C .
- Reaction: Allow to warm to room temperature and stir for 1 hour.
- Quench: Pour the reaction mixture onto crushed ice (50 g).
- Neutralization: Carefully neutralize with ammonium hydroxide or sodium carbonate solution until pH ~ 8 . A yellow precipitate will form.[2][3]
- Isolation: Filter the solid, wash with cold water, and dry.
- Yield: Expected yield 75–80%.

Part 4: Quantitative Data Summary

Compound Class	C5 Substituent	Target/Activity	IC ₅₀ / MIC Range	Key Feature
Nitro-Quinolines		Antibacterial (Gram +/-)		Metabolic reduction required for activity.
Sulfonamides		Anticancer (HeLa, MCF-7)		High lipophilicity; Tubulin interaction.
Amino-Quinolines		Synthetic Intermediate	N/A	Precursor for diverse library generation.
Aryl-Quinolines		Antimalarial / Cytotoxic		Biaryl twist disrupts DNA intercalation.

Part 5: SAR Visualization

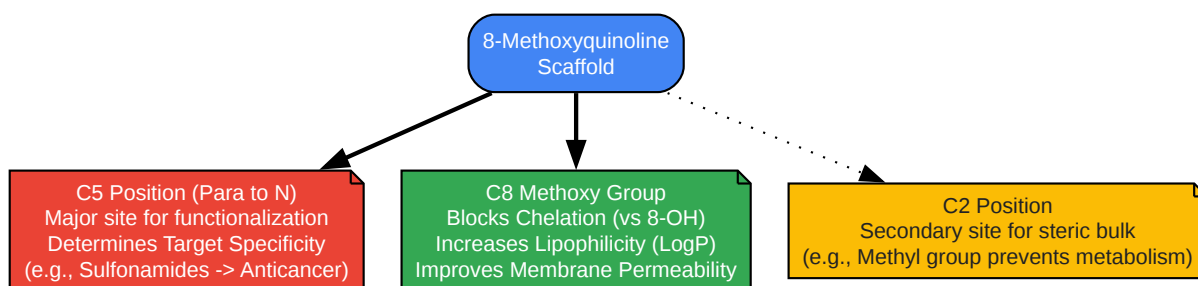


Figure 2: Structure-Activity Relationship (SAR) Map

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